molecular formula C12H16O3 B109867 5-(Benzyloxy)pentanoic acid CAS No. 64740-39-2

5-(Benzyloxy)pentanoic acid

Cat. No. B109867
CAS RN: 64740-39-2
M. Wt: 208.25 g/mol
InChI Key: MXXWSDBAURXMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371096

Procedure details

A mixture of 100 g of δ-valerolactone, 50 ml of water, 350 ml of toluene, 280g of potassium hydroxide pellets and 300 ml of benzyl chloride is refluxed overnight with mechanical stirring and azeotroping the water with the use of a Dean-Stark apparatus. The thick white mass is cooled to room temperature and dissolved in 1 l of cold water. The organic layer is separated and the aqueous layer is condensed to 1/3 by heating over a period of 5 h. The mixture is cooled to room temperature, acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2×300 ml). The combined extracts are washed with brine, dried (MgSO4) and evaporated to dryness to give 5-benzyloxypentanoic acid.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
280g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].[K+].[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>C1(C)C=CC=CC=1.O>[CH2:10]([O:8][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:6])=[O:7])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCO1)=O
Name
280g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
azeotroping the water with the use of a Dean-Stark apparatus
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 l of cold water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
condensed to 1/3
TEMPERATURE
Type
TEMPERATURE
Details
by heating over a period of 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 ml)
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.